Rotundine

Description

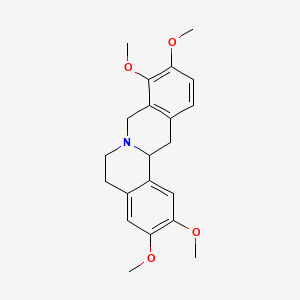

Structure

3D Structure

Properties

IUPAC Name |

2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQDJSLRWYMAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864207 | |

| Record name | Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2934-97-6 | |

| Record name | (±)-Tetrahydropalmatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2934-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corydalis B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002934976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROPALMATINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78F8583LNQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Levo-Tetrahydropalmatine (l-THP): A Technical Guide to Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levo-tetrahydropalmatine (l-THP), a protoberberine isoquinoline alkaloid, is a pharmacologically active compound extracted from plants of the Corydalis and Stephania genera.[1] For decades, it has been used in traditional Chinese medicine and is marketed under the trade name Rotundine for its analgesic, sedative, and anxiolytic properties.[2][3] Its unique pharmacological profile, characterized by interactions with multiple neurotransmitter systems, has made it a subject of intense research, particularly for its potential in treating addiction and other neurological disorders.[4][3][5][6] This technical guide provides an in-depth overview of the core signaling pathways modulated by l-THP, presenting key quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.

Core Signaling Pathways and Molecular Interactions

The primary mechanism of action for l-THP involves its interaction with monoaminergic neurotransmitter systems, most notably the dopaminergic, serotonergic, and adrenergic systems. It also allosterically modulates GABAergic transmission.[2][7][8]

Dopaminergic System Modulation

L-THP is predominantly characterized as a dopamine receptor antagonist, with binding affinity for D1, D2, and D3 receptor subtypes.[2][6][7][9] It exhibits a higher affinity for D1 than D2 receptors, a profile that distinguishes it from many typical antipsychotics.[3][8][10]

-

D1 and D2 Receptor Antagonism: L-THP acts as an antagonist at both postsynaptic D1 and D2 receptors.[2][3] Blockade of these receptors is central to its sedative and anxiolytic effects.[2] The antagonism of D1 receptors and the more moderate antagonism of D2 receptors are thought to contribute to its therapeutic effects in models of addiction.[3][11]

-

D3 Receptor Interaction: L-THP also binds to D3 receptors, although with a lower affinity compared to D1 and D2 receptors.[3][9] Antagonism at the D3 receptor is a key area of interest for anti-addiction therapies, as this receptor is implicated in drug craving and relapse.[6][9]

-

Presynaptic Autoreceptor Blockade: In addition to its postsynaptic effects, l-THP can block presynaptic D2 autoreceptors, which leads to an increase in dopamine release in certain brain regions.[2][3][12]

Serotonergic and Adrenergic Systems

L-THP demonstrates significant binding to several serotonin (5-HT) and adrenergic receptors, contributing to its complex pharmacological profile.[5][7]

-

Serotonin Receptors: High-affinity binding has been identified for 5-HT1A, 5-HT1D, and 5-HT7 receptors.[7] Its interaction with the 5-HT1A receptor, in particular, may contribute to its anxiolytic and antidepressant-like effects.[2][3][8]

-

Adrenergic Receptors: L-THP acts as an antagonist at α1-adrenergic receptors and also binds with high affinity to α2A-adrenergic receptors.[2][3][7] These interactions may play a role in its sedative properties and its ability to modulate the effects of psychostimulants.[3]

GABAergic System Modulation

L-THP is reported to be a positive allosteric modulator of GABA-A receptors.[2][8] By facilitating the binding of GABA, the primary inhibitory neurotransmitter in the central nervous system, l-THP enhances GABAergic transmission. This action likely contributes significantly to its sedative, hypnotic, and anxiolytic effects.[2][8]

Downstream Intracellular Signaling Cascades

The interaction of l-THP with its primary receptor targets initiates downstream signaling cascades that mediate its cellular effects. Key pathways affected include the Protein Kinase A (PKA), Akt, and Extracellular Signal-Regulated Kinase (ERK) pathways.

-

PKA, Akt, and ERK Activation: Studies have shown that acute administration of l-THP leads to an increase in the phosphorylated (active) forms of PKA, Akt (at Ser-473), and ERK (at Thr202/Tyr204) in the caudate-putamen, but not the nucleus accumbens.[13] This effect is consistent with its antagonism of D2 receptors, which are typically coupled to the inhibitory G-protein (Gi/o) that suppresses cAMP production and downstream PKA signaling.[1][13]

-

ERK and CREB in Addiction Models: In models of drug addiction, l-THP has been shown to prevent the enhanced phosphorylation of ERK and cAMP response element-binding protein (CREB) induced by drugs like fentanyl and methamphetamine in reward-related brain regions, including the nucleus accumbens and prefrontal cortex.[14][15] This suggests that l-THP's therapeutic potential in addiction may stem from its ability to normalize drug-induced neuroadaptations in these critical signaling pathways.[14][15][16]

Data Presentation: Quantitative Analysis

Quantitative data on the binding affinity and functional impact of l-THP are summarized below for direct comparison.

Table 1: Receptor Binding Affinity of Levo-Tetrahydropalmatine (l-THP)

| Receptor Target | Kᵢ (nM ± SEM) | IC₅₀ (nM ± SEM) | Binding Characteristic |

|---|---|---|---|

| Dopamine D1 | 124 ± 6 | 166 ± 8 | Antagonist[2][3] |

| Dopamine D2 | 388 ± 78 | 1470 ± 270 | Antagonist[2][3] |

| Dopamine D3 | 1420 ± 220 | 3250 ± 540 | Antagonist[3][9] |

| Serotonin 5-HT1A | 340 ± 63 | 374 ± 69 | Binds with high affinity[2][3] |

| Adrenergic α1A | ND | ND | >50% inhibition at 10µM[3][7] |

| Adrenergic α2A | ND | ND | >50% inhibition at 10µM[3][7] |

| GABA-A | ND | ND | Positive Allosteric Modulator[2][8] |

ND: Not Determined. Data compiled from multiple sources.[2][3][7][9]

Table 2: Downstream Signaling Effects of Levo-Tetrahydropalmatine (l-THP)

| Signaling Molecule | Effect | Brain Region | Experimental Context |

|---|---|---|---|

| pPKA | Increased | Caudate-Putamen | Acute l-THP administration in mice[13] |

| pAkt (Ser-473) | Increased | Caudate-Putamen | Acute l-THP administration in mice[13] |

| pERK (Thr202/Tyr204) | Increased | Caudate-Putamen | Acute l-THP administration in mice[13] |

| pERK | Attenuates METH-induced increase | Nucleus Accumbens, Prefrontal Cortex | Methamphetamine (METH) CPP model in mice[14] |

| pCREB | Attenuates fentanyl-induced increase | Hippocampus, Nucleus Accumbens, Prefrontal Cortex | Fentanyl CPP model in mice[15] |

pPKA: phosphorylated Protein Kinase A; pAkt: phosphorylated Akt; pERK: phosphorylated Extracellular signal-regulated kinase; pCREB: phosphorylated cAMP response element-binding protein; CPP: Conditioned Place Preference.

Experimental Protocols

Detailed methodologies for key assays are provided to enable replication and further investigation.

Protocol 1: Competitive Radioligand Binding Assay for Dopamine Receptors

This protocol outlines the standard procedure for determining the binding affinity of a test compound (like l-THP) for a specific dopamine receptor subtype.

1. Materials and Reagents:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2L).[17]

-

Radioligand: A high-affinity ligand labeled with a radioisotope (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone or [³H]-Raclopride for D2).[17][18]

-

Test Compound: Levo-tetrahydropalmatine (l-THP).

-

Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Butaclamol or 1 µM cis-flupenthixol) to determine non-specific binding.[17][18]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[17]

-

Equipment: 96-well microplates, cell harvester, glass fiber filters, scintillation vials, scintillation fluid, liquid scintillation counter.[17]

2. Procedure:

-

Assay Plate Setup: The assay is performed in triplicate in a 96-well plate.

-

Total Binding Wells: Contain assay buffer, a fixed concentration of radioligand (at its approximate Kd value), and the cell membrane suspension.[17]

-

Non-specific Binding (NSB) Wells: Contain the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.[17]

-

Competition Wells: Contain serial dilutions of l-THP, the fixed concentration of radioligand, and the membrane suspension.[17]

-

-

Incubation: Incubate the plate at room temperature (or 27°C) for 60-120 minutes to allow the binding to reach equilibrium.[18][19]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters rapidly with ice-cold assay buffer.[17]

-

Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[17]

3. Data Analysis:

-

Calculate specific binding by subtracting the average CPM from the NSB wells from the CPM of all other wells.

-

Plot the percentage of specific binding against the log concentration of l-THP.

-

Fit the resulting sigmoidal curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of l-THP that inhibits 50% of specific radioligand binding).[17]

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Fluorescence-Based Functional Assay for GABA-A Receptor Modulation

This protocol describes a high-throughput method to assess the functional modulation of GABA-A channels by compounds like l-THP using a fluorescent imaging plate reader (FLIPR).

1. Materials and Reagents:

-

Cell Line: HEK293 cells transiently or stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2) and a halide-sensitive yellow fluorescent protein (YFP).[20][21]

-

Agonist: Gamma-aminobutyric acid (GABA).

-

Test Compound: Levo-tetrahydropalmatine (l-THP).

-

Assay Buffer (Chloride-free): A buffer containing a non-halide salt (e.g., sodium gluconate) to establish an ion gradient.

-

Stimulation Buffer: Assay buffer containing a source of iodide (I⁻), such as NaI.

-

Equipment: FLIPR or similar fluorescence microplate reader, 384-well microplates.

2. Procedure:

-

Cell Plating: Seed the engineered cells into 384-well microplates and allow them to adhere overnight.

-

Compound Addition:

-

Wash the cells with chloride-free assay buffer.

-

Add varying concentrations of l-THP (or vehicle control) to the wells and incubate for a predefined period to allow for compound interaction with the receptor.

-

-

Fluorescence Measurement:

-

Place the plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

Add a mixture of GABA (at a sub-maximal concentration, e.g., EC₂₀) and the iodide-containing stimulation buffer.

-

-

Mechanism: In the presence of GABA, the GABA-A channel opens, allowing I⁻ ions to flow into the cell down their concentration gradient. The influx of I⁻ quenches the fluorescence of the intracellular YFP. A positive allosteric modulator like l-THP will enhance the GABA-induced channel opening, leading to a greater influx of I⁻ and a more significant quenching of fluorescence compared to GABA alone.

3. Data Analysis:

-

The change in fluorescence intensity over time is measured for each well.

-

Calculate the percentage of fluorescence quench or the rate of quench.

-

Plot the response against the concentration of l-THP to generate a dose-response curve and determine its EC₅₀ (the concentration that produces 50% of the maximal potentiation).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the core signaling pathways and experimental workflows associated with levo-tetrahydropalmatine.

Caption: Primary receptor targets and mechanisms of l-THP.

Caption: Downstream signaling effects of l-THP, primarily via D2R antagonism.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a fluorescence-based GABA-A functional assay.

References

- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

- 3. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medication of l-tetrahydropalmatine Significantly Ameliorates Opiate Craving and Increases the Abstinence Rate in Heroin Users: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The dopamine receptor antagonist levo-tetrahydropalmatine attenuates heroin self-administration and heroin-induced reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]

- 17. benchchem.com [benchchem.com]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]

The Pharmacological Profile of Rotundine for Analgesia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundine, also known as l-tetrahydropalmatine (l-THP), is an isoquinoline alkaloid primarily extracted from plants of the Corydalis and Stephania genera.[1][2][3] It has a long history of use in traditional Chinese medicine for its analgesic and sedative properties.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its analgesic effects. It delves into its complex mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and pain management research.

Mechanism of Action

This compound's analgesic effects are not mediated by opioid receptors, which distinguishes it from many common analgesics and reduces the potential for addiction.[5][6] Its primary mechanism involves the modulation of several neurotransmitter systems within the central nervous system (CNS).[1][4]

Dopaminergic System Modulation

The most significant aspect of this compound's mechanism of action is its role as a dopamine receptor antagonist.[1][4][6] It exhibits a higher affinity for D1 receptors compared to D2 receptors.[7] By blocking these receptors, this compound modulates dopaminergic pathways, leading to a decrease in dopamine-mediated neuronal activity, which is crucial for its analgesic effects as it alters pain perception pathways in the CNS.[1] The antagonism of postsynaptic dopamine receptors is believed to be the primary driver of its effects on pain and addiction.[7]

Serotonergic and Noradrenergic System Interaction

This compound also interacts with serotonin and norepinephrine systems, which play significant roles in mood regulation and pain signaling.[1][4] It is an antagonist of the 5-HT1A receptor.[7][8] The modulation of these neurotransmitter systems contributes to its broad spectrum of action in managing pain and anxiety.[1]

Other Receptor Interactions

Beyond the dopaminergic and serotonergic systems, this compound has been shown to interact with other receptor types. It functions as an antagonist at α-1 adrenergic receptors and facilitates GABA binding through positive allosteric effects at GABA-A receptors.[7] A recent study has also suggested that l-THP may exert its analgesic effect in neuropathic pain by inhibiting neuroinflammation through the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis.[9]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data related to this compound's receptor binding affinities and inhibitory concentrations.

| Receptor | Parameter | Value | Reference |

| Dopamine D1 | IC50 | 166 nM | [7][8] |

| Ki | 124 nM | [3][7] | |

| Dopamine D2 | IC50 | 1.47 µM | [7][8] |

| Ki | 388 nM | [3][7] | |

| Dopamine D3 | IC50 | 3.25 µM | [7][8] |

| Serotonin 5-HT1A | IC50 | 374 nM | [7][8] |

| Ki | 340 nM | [3][7] |

Table 1: In Vitro Receptor Binding Profile of this compound.

| Animal Model | Analgesic Effect | Dosage | Administration Route | Reference |

| Mice | Increased hot-plate latency | 10-25 mg/kg | Oral | [7] |

| Rats (Inflammatory Pain) | Alleviated mechanical allodynia and heat hyperalgesia | 5-10 mg/kg | Intraperitoneal | [10] |

| Morphine-dependent animals | Attenuated hyperalgesia during acute withdrawal | 5 or 7.5 mg/kg | Oral |

Table 2: In Vivo Analgesic Efficacy of this compound.

Signaling Pathways

The analgesic action of this compound is underpinned by its interaction with specific signaling pathways. The following diagram illustrates the proposed mechanism of action involving dopamine receptor antagonism.

Caption: this compound's antagonism of D1 and D2 dopamine receptors.

The following diagram illustrates a simplified workflow for assessing the analgesic effects of this compound in a preclinical setting.

Caption: Preclinical workflow for analgesic assessment of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound's analgesic properties are provided below.

Hot Plate Test

This test is used to measure the response to a thermal stimulus.

-

Apparatus: A heated plate with a controllable and uniform surface temperature.

-

Procedure:

-

The surface of the hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

An animal (typically a mouse or rat) is placed on the hot plate, and a timer is started.

-

The latency to the first sign of nociception (e.g., licking of the paws, jumping) is recorded.

-

A cut-off time is established (e.g., 30-60 seconds) to prevent tissue damage.

-

The animal is removed from the plate immediately after the response or at the cut-off time.

-

The test is conducted before and at various time points after the administration of this compound or a vehicle control. An increase in latency indicates an analgesic effect.[7]

-

Tail Flick Test

This test also assesses the response to a thermal stimulus, specifically applied to the tail.

-

Apparatus: A device that focuses a radiant heat source onto the animal's tail.[11]

-

Procedure:

-

The animal (typically a mouse or rat) is gently restrained, with its tail exposed.[11]

-

A beam of high-intensity light is focused on a specific point on the tail, and a timer is initiated.[12]

-

The time taken for the animal to flick its tail away from the heat source is recorded as the tail flick latency.[12]

-

A cut-off time is implemented to avoid tissue injury.

-

Measurements are taken before and after the administration of this compound or a vehicle. An increased latency suggests analgesia.[13][14]

-

Formalin Test

This test is a model of continuous pain resulting from tissue injury and inflammation.

-

Procedure:

-

A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of the animal's hind paw.[15][16]

-

The animal is then placed in an observation chamber.

-

The amount of time the animal spends licking, biting, or shaking the injected paw is recorded over a specific period (e.g., 60 minutes).

-

The pain response typically occurs in two phases: an early, acute phase (0-5 minutes after injection) and a late, inflammatory phase (15-60 minutes after injection).[15][17]

-

This compound or a vehicle is administered prior to the formalin injection, and its effect on the duration of nociceptive behaviors in each phase is quantified.

-

Pharmacokinetics

This compound is well-absorbed after oral administration and can readily cross the blood-brain barrier to exert its effects on the central nervous system.[1][6] It is primarily distributed in adipose tissue, followed by the lungs, liver, and kidneys, and is mainly excreted through the kidneys.[6] The half-life in humans is approximately 10 hours, which allows for once-daily dosing.[18]

Conclusion

This compound presents a compelling pharmacological profile for analgesia, primarily through its unique mechanism of dopamine receptor antagonism, which is distinct from traditional opioid analgesics. The quantitative data from in vitro and in vivo studies support its efficacy in various pain models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and related compounds as novel non-addictive analgesics. Further research into its complex interactions with multiple neurotransmitter systems will be crucial for fully elucidating its therapeutic potential and optimizing its clinical application.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Introduction to this compound [this compound.com]

- 3. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound: Indication, Pharmacodynamics, Mechanism of action,Toxicity, Preparation_Chemicalbook [chemicalbook.com]

- 7. This compound | Dopamine Receptor antagonist | Mechanism | Concentration [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Levo-tetrahydropalmatine ameliorates neuropathic pain by inhibiting the activation of the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. Tail flick test - Wikipedia [en.wikipedia.org]

- 13. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Central Nervous System Effects of Rotundine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundine, also known as l-tetrahydropalmatine (l-THP), is a protoberberine alkaloid isolated from the Corydalis and Stephania genera of plants.[1] It has a long history of use in traditional Chinese medicine for its analgesic and sedative properties.[1] Modern pharmacological research has identified this compound as a potent and selective antagonist of dopamine receptors, with additional activity at other neurotransmitter systems. This technical guide provides a comprehensive overview of the effects of this compound on the central nervous system (CNS), with a focus on its mechanism of action, receptor binding profile, and its influence on various physiological and behavioral parameters. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this compound for a range of CNS disorders.

Mechanism of Action

This compound's primary mechanism of action in the CNS is the antagonism of dopamine receptors.[2][3] It exhibits a multifaceted interaction with various neurotransmitter systems, contributing to its diverse pharmacological effects.

Dopaminergic System

This compound acts as an antagonist at dopamine D1, D2, and D3 receptors.[4] By blocking these receptors, it modulates dopaminergic signaling pathways, leading to a reduction in dopamine-mediated neuronal activity.[2] This antagonism is central to its analgesic, sedative, and potential anti-addictive properties.[2][3]

Other Neurotransmitter Systems

Beyond the dopaminergic system, this compound also interacts with:

-

Serotonin Receptors: It is an antagonist of the 5-HT1A receptor.[4]

-

Adrenergic Receptors: this compound functions as an antagonist at α-1 adrenergic receptors.[3]

-

GABAergic System: It facilitates γ-aminobutyric acid (GABA) binding through positive allosteric modulation of GABA-A receptors.[3]

Quantitative Data Presentation

The following tables summarize the in vitro binding affinities and potencies of this compound at various CNS receptors.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D1 | 124 | [3][5] |

| Dopamine D2 | 388 | [3][5] |

| Serotonin 5-HT1A | 340 | [3] |

Table 2: Inhibitory Concentrations (IC50) of this compound

| Receptor Subtype | IC50 | Reference |

| Dopamine D1 | 166 nM | [3][4] |

| Dopamine D2 | 1.47 µM | [3][4] |

| Dopamine D3 | 3.25 µM | [3][4] |

| Serotonin 5-HT1A | 374 nM | [3][4] |

Experimental Protocols

Detailed methodologies for key behavioral and in vitro experiments used to characterize the CNS effects of this compound are provided below.

Hot Plate Test for Analgesia

This test assesses the analgesic properties of a compound by measuring the latency of a thermal pain response.

-

Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 51-56°C.[6][7] A transparent glass cylinder is placed on the surface to confine the animal.[8]

-

Animals: Male Swiss mice (20-25 g) are commonly used.[6]

-

Procedure:

-

Animals are habituated to the testing room for at least 30 minutes before the experiment.

-

A baseline latency is determined for each mouse by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a paw or jumping).[8] A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.[7][9]

-

Animals are administered this compound (e.g., 10-25 mg/kg, intraperitoneally) or vehicle.[3]

-

At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), the latency to the nociceptive response is measured again.[6]

-

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Open Field Test for Locomotor Activity

This test is used to evaluate spontaneous locomotor activity, exploration, and anxiety-like behavior.

-

Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material.[10] The arena is often divided into a central and a peripheral zone. An automated tracking system with a video camera is used to record and analyze the animal's movement.

-

Animals: Male C57BL/6 mice are frequently used.[2]

-

Procedure:

-

Animals are habituated to the testing room for at least 60 minutes before the test.

-

Animals are administered this compound (e.g., 6.25, 12.5, or 18.75 mg/kg, intraperitoneally) or vehicle.[4]

-

After a set period (e.g., 30 minutes) to allow for drug absorption, each mouse is placed in the center of the open field arena.[2]

-

The animal's activity is recorded for a specified duration (e.g., 15-60 minutes).[11]

-

-

Data Analysis: The tracking software analyzes various parameters, including:

-

Total distance traveled: An indicator of overall locomotor activity.

-

Time spent in the center vs. periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

-

Rearing frequency: An index of exploratory behavior.

-

Velocity: The speed of movement.

-

Conditioned Place Preference (CPP) for Reward and Aversion

The CPP paradigm is used to assess the rewarding or aversive properties of a drug.

-

Apparatus: A two- or three-compartment chamber where the compartments are distinguished by visual and/or tactile cues.[12]

-

Procedure:

-

Pre-conditioning (Baseline): On the first day, animals are allowed to freely explore all compartments, and the time spent in each is recorded to determine any initial preference.

-

Conditioning: Over several days, animals receive injections of this compound and are confined to one of the non-preferred compartments. On alternate days, they receive vehicle injections and are confined to the other compartment.[14] Doses of this compound used can vary depending on the study design.[13]

-

Post-conditioning (Test): After the conditioning phase, the animals are again allowed to freely explore all compartments without any drug administration, and the time spent in each compartment is recorded.[12]

-

-

Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the baseline indicates a conditioned place preference (rewarding effect). A significant decrease suggests a conditioned place aversion.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions of freely moving animals.

-

Apparatus: A microdialysis probe, a syringe pump, a fraction collector, and an analytical system (e.g., HPLC with electrochemical detection).[15]

-

Animals: Rats are frequently used for this procedure.[15]

-

Procedure:

-

A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum).

-

After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[9]

-

Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).[15]

-

After establishing a stable baseline of neurotransmitter levels, this compound is administered (systemically or through the probe via reverse dialysis).

-

Dialysate collection continues to measure changes in neurotransmitter concentrations.

-

-

Data Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using HPLC-ED. The results are typically expressed as a percentage of the baseline levels.

Signaling Pathways and Visualizations

This compound's antagonism of dopamine receptors initiates a cascade of intracellular signaling events. The following diagrams, created using the DOT language, illustrate the canonical signaling pathways of Dopamine D1 and D2 receptors and how this compound's antagonistic action is predicted to modulate them.

Figure 1: Dopamine D1 Receptor Signaling Pathway and this compound's Antagonistic Effect.

Figure 2: Dopamine D2 Receptor Signaling Pathway and this compound's Antagonistic Effect.

Conclusion

This compound presents a compelling profile as a modulator of central nervous system function, primarily through its antagonism of dopamine receptors. Its demonstrated analgesic, sedative, and potential anti-addictive properties warrant further investigation for the development of novel therapeutics for a variety of neurological and psychiatric disorders. This technical guide provides a foundational understanding of this compound's CNS effects, offering valuable data and methodologies to guide future research and development efforts. The intricate interplay of this compound with multiple neurotransmitter systems suggests a complex but potentially rich area for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. Time Course of Neurobehavioral Disruptions and Regional Brain Metabolism Changes in the Rotenone Mice Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of CREB Phosphorylation in Nucleus Accumbens after Relief Conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Akt and its phosphorylation in nucleus accumbens mediate heroin‐seeking behavior induced by cues in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dol.inf.br [dol.inf.br]

- 7. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spatiotemporal Pattern of Striatal ERK1/2 Phosphorylation in a Rat Model of L-DOPA-Induced Dyskinesia and the Role of Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Time-dose relationships for locomotor activity effects of morphine after acute or repeated treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dose-dependent conditioned place preference produced by etonitazene and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Neuroprotective Potential of l-Tetrahydropalmatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

l-Tetrahydropalmatine (l-THP), an isoquinoline alkaloid, has emerged as a promising neuroprotective agent with a multifaceted pharmacological profile. This technical guide provides an in-depth analysis of the neuroprotective properties of l-THP, focusing on its mechanisms of action, experimental evidence, and relevant signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological disorders.

Introduction

Neurodegenerative diseases and acute brain injuries represent a significant global health burden. The quest for effective neuroprotective agents that can mitigate neuronal damage and promote recovery is a paramount goal in neuroscience research. l-Tetrahydropalmatine (l-THP), a bioactive compound isolated from the traditional Chinese medicinal herb Corydalis yanhusuo, has garnered considerable attention for its potential neuroprotective effects.[1] This guide delves into the core mechanisms underlying l-THP's neuroprotective actions, supported by quantitative data and detailed experimental protocols.

Mechanisms of Neuroprotection

The neuroprotective effects of l-THP are attributed to its ability to modulate multiple pathological processes in the brain, including excitotoxicity, oxidative stress, inflammation, and apoptosis.

Dopamine Receptor Antagonism

l-THP is a well-characterized antagonist of dopamine D1 and D2 receptors.[2] By blocking these receptors, l-THP can modulate dopamine neurotransmission, which plays a crucial role in various neurological functions and is implicated in the pathophysiology of several neurodegenerative disorders. The receptor binding affinities of l-THP are summarized in Table 1.

Anti-inflammatory Effects

Neuroinflammation is a key contributor to secondary injury cascades following brain insults. l-THP has demonstrated potent anti-inflammatory properties by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory mediators.[3][4] This is achieved, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[4]

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major driver of neuronal damage. l-THP has been shown to possess antioxidant properties, including the ability to scavenge free radicals and reduce lipid peroxidation.[5]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. However, excessive apoptosis can exacerbate brain injury. l-THP has been found to inhibit neuronal apoptosis by modulating the expression of key apoptotic regulators, such as the Bcl-2 family of proteins and caspases.[6]

Modulation of Signaling Pathways

l-THP exerts its neuroprotective effects by influencing several key intracellular signaling pathways. Notably, it has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical promoter of cell survival and is often dysregulated in neurological diseases.[7][8]

Quantitative Data

The following tables summarize the available quantitative data on the neuroprotective and related activities of l-THP.

Table 1: Dopamine Receptor Binding Affinity of l-THP [2][9]

| Receptor | Ki (nM) | IC50 (nM) |

| Dopamine D1 | 124 | 166 |

| Dopamine D2 | 388 | 1400 |

| Dopamine D3 | 1420 | 3300 |

Table 2: In Vivo Neuroprotective Effects of l-THP in a Rat Model of Middle Cerebral Artery Occlusion (MCAO) [6]

| l-THP Dose (mg/kg) | Neurological Deficit Score (Reduction) | Infarct Volume (Reduction %) |

| 12.5 | Significant Improvement | Significant Reduction |

| 25 | Significant Improvement | Significant Reduction |

| 50 | Significant Improvement | Significant Reduction |

Table 3: Anti-inflammatory Effects of l-THP on BV2 Microglia [3]

| l-THP Concentration (µmol/L) | TNF-α mRNA (Fold Change vs. LPS) | IL-6 mRNA (Fold Change vs. LPS) | IL-1β mRNA (Fold Change vs. LPS) |

| 20 | Significant Decrease | Significant Decrease | Significant Decrease |

| 40 | Significant Decrease | Significant Decrease | Significant Decrease |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the neuroprotective properties of l-THP.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used preclinical model of focal cerebral ischemia.[10][11][12][13][14]

Objective: To induce a reproducible ischemic stroke in rodents to evaluate the neuroprotective effects of l-THP.

Procedure:

-

Anesthesia: Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Preparation: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Ligate the distal ECA and the CCA. Insert a silicon-coated monofilament through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for a specific duration (e.g., 90 minutes).

-

Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion of the ischemic territory.

-

l-THP Administration: l-THP can be administered at various time points (before, during, or after ischemia) via different routes (e.g., intraperitoneal, intravenous) to assess its therapeutic window.

-

Outcome Measures: Evaluate neurological deficits using a standardized scoring system, and measure the infarct volume at a specific time point post-MCAO (e.g., 24 hours) using staining techniques such as 2,3,5-triphenyltetrazolium chloride (TTC).

Cell Viability Assays (MTT/MTS)

Objective: To assess the protective effect of l-THP against neuronal cell death induced by various insults (e.g., oxidative stress, excitotoxicity).

Procedure (MTT Assay):

-

Cell Culture: Plate neuronal cells (e.g., primary cortical neurons, SH-SY5Y cells) in 96-well plates.

-

Treatment: Pre-treat the cells with different concentrations of l-THP for a specified duration, followed by exposure to a neurotoxic stimulus (e.g., hydrogen peroxide, glutamate).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antioxidant Activity Assays

Objective: To determine the free radical scavenging capacity of l-THP.[15][16]

Procedure:

-

Reaction Mixture: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl), a stable free radical, in a suitable solvent (e.g., methanol).

-

Incubation: Add different concentrations of l-THP to the DPPH solution and incubate in the dark.

-

Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its maximum wavelength (around 517 nm). The degree of discoloration indicates the scavenging potential of l-THP.

-

Calculation: Calculate the percentage of radical scavenging activity and, if possible, the IC50 value (the concentration of l-THP required to scavenge 50% of the DPPH radicals).

Objective: To measure the ability of l-THP to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), an indicator of its antioxidant power.[17][18]

Procedure:

-

FRAP Reagent: Prepare the FRAP reagent, which contains TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃, and an acetate buffer at an acidic pH.

-

Reaction: Mix different concentrations of l-THP with the FRAP reagent and incubate. The reduction of the ferric-TPTZ complex to the ferrous form results in the formation of an intense blue color.

-

Absorbance Measurement: Measure the absorbance of the solution at 593 nm.

-

Quantification: The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., FeSO₄ or Trolox).

Anti-inflammatory Activity Assay (NF-κB Activation)

Objective: To investigate the effect of l-THP on the activation of the NF-κB signaling pathway in immune cells of the brain (microglia).

Procedure:

-

Cell Culture: Culture microglial cells (e.g., BV2 cell line) and stimulate them with an inflammatory agent such as lipopolysaccharide (LPS).

-

l-THP Treatment: Treat the cells with various concentrations of l-THP.

-

Western Blot Analysis: Prepare cell lysates and perform Western blotting to assess the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB. An increase in phosphorylated IκBα and nuclear p65 indicates NF-κB activation.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA to determine the downstream effects of NF-κB inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Overview of l-THP's neuroprotective mechanisms.

Caption: l-THP activation of the PI3K/Akt survival pathway.

Caption: l-THP inhibition of the NF-κB inflammatory pathway.

Caption: Workflow for MCAO experimental model.

Conclusion

l-Tetrahydropalmatine demonstrates significant neuroprotective potential through a combination of dopamine receptor antagonism, anti-inflammatory, antioxidant, and anti-apoptotic activities. Its ability to modulate key signaling pathways, such as PI3K/Akt and NF-κB, further underscores its therapeutic promise. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of l-THP as a novel treatment for a range of neurological conditions. Future studies should focus on elucidating the precise molecular targets of l-THP and conducting well-designed clinical trials to translate these promising preclinical findings into effective therapies for patients.

References

- 1. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

- 3. [Tetrahydropalmatine acts on α7nAChR to regulate inflammation and polarization of BV2 microglia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydropalmatine Alleviates Hyperlipidemia by Regulating Lipid Peroxidation, Endoplasmic Reticulum Stress, and Inflammasome Activation by Inhibiting the TLR4-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Levo-tetrahydropalmatine Attenuates Neuron Apoptosis Induced by Cerebral Ischemia-Reperfusion Injury: Involvement of c-Abl Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. l-Tetrahydropalmatine, an active component of Corydalis yanhusuo W.T. Wang, protects against myocardial ischaemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Vitamin K protects against lipopolysaccharide-induced intestinal inflammation in piglets by inhibiting the MAPK and PI3K-AKT pathways [frontiersin.org]

- 9. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Modeling stroke in mice - middle cerebral artery occlusion with the filament model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Middle cerebral artery occlusion (MCAO) | Perimed [perimed-instruments.com]

- 15. dpph assay ic50: Topics by Science.gov [science.gov]

- 16. mdpi.com [mdpi.com]

- 17. Secondary metabolites, spectra characterization, and antioxidant correlation analysis of the polar and nonpolar extracts of Bryophyllum pinnatum (Lam) Oken [biotechnologia-journal.org]

- 18. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and isolation of Rotundine from Stephania rotunda

An In-depth Technical Guide to the Discovery and Isolation of Rotundine from Stephania rotunda

Introduction

This compound, also known as levo-tetrahydropalmatine (l-THP), is a prominent isoquinoline alkaloid valued for its sedative, analgesic, and anxiolytic properties.[1][2] Its discovery and subsequent isolation from the tubers of Stephania rotunda Lour., a plant used in traditional Southeast Asian medicine, marked a significant step in the pharmacological utilization of natural compounds. This technical guide provides a comprehensive overview of the historical discovery, detailed experimental protocols for isolation and purification, quantitative analysis, and the pharmacological mechanisms of this compound.

The initial isolation of an alkaloid named this compound from the root of Stephania rotunda was accomplished in 1940 by Vietnamese scientist Sang Dinh Bui, who reported a yield of 1.2% to 1.5%.[1] Later, in 1965, the chemical structure of this compound was identified to be identical to tetrahydropalmatine.[1] Phytochemical analyses have since identified this compound as the principal active compound in S. rotunda tubers.[3][4] This compound is a selective antagonist of dopamine D1 and D2 receptors and also interacts with serotonin and norepinephrine systems, which is central to its therapeutic effects.[2][5][6]

Experimental Protocols: Isolation and Purification of this compound

Several methodologies have been developed for the efficient extraction and purification of this compound from Stephania rotunda tubers. These protocols range from traditional solvent-based methods to more modern, sustainable techniques.

Method 1: Maceration with Acidic Solution

This conventional method is straightforward and effective for laboratory-scale extraction.

Protocol:

-

Preparation of Plant Material: Dried tubers of Stephania rotunda are pulverized into a fine powder and passed through a sieve.[4][7]

-

Maceration: The dried powder is macerated with a 1% sulfuric acid (H₂SO₄) solution.[7] A solid-to-liquid ratio of 1:6 (w/v) is maintained.

-

Extraction: The mixture is left to stand for a specified period to allow for the extraction of alkaloids into the acidic solution.

-

Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract containing the dissolved alkaloids.

-

Alkalinization and Precipitation: The acidic extract is then alkalinized, typically with a base like ammonium hydroxide, to precipitate the crude alkaloids.

-

Purification: The crude this compound is collected and can be further purified by recrystallization or chromatographic techniques to achieve high purity.[7]

Method 2: Ultrasonic-Assisted Solvent Extraction (UAE)

UAE is a modern and eco-friendly method that enhances extraction efficiency and reduces solvent consumption.[3][4]

Protocol:

-

Preparation of Plant Material: 200 mg of dried, powdered S. rotunda tuber is placed in a centrifuge tube.[4]

-

Solvent Addition: 4 mL of a selected extraction solvent is added to the tube. A variety of solvents can be used, including aqueous carboxylic acid solutions, polyalcohols, or inorganic acid solutions.[3]

-

Ultrasonication: The mixture is agitated via vortex and then processed in an ultrasonic bath at 50°C for 30 minutes.[4]

-

Centrifugation: The sample is centrifuged at 4000 rpm for 10 minutes to separate the solid residue.[4]

-

Supernatant Collection: The resulting supernatant, containing the extracted this compound, is collected.

-

Filtration: The supernatant is diluted and filtered through a 0.45 μm membrane before quantitative analysis.[4]

Purification by Macroporous Resin Chromatography

This technique is highly effective for purifying and concentrating this compound from crude extracts, offering high adsorption efficiency and ease of regeneration.[3]

Protocol:

-

Resin Selection: XAD-8 macroporous resin has demonstrated superior performance for this compound recovery.[3]

-

Column Preparation: The resin is packed into a chromatography column and equilibrated with an appropriate solvent.

-

Loading: The crude extract obtained from methods such as UAE is loaded onto the column.

-

Washing: The column is washed with a solvent that removes impurities while this compound remains adsorbed to the resin.

-

Elution: this compound is eluted from the resin using a suitable solvent, such as an ethanol-water mixture.

-

Solvent Removal: The solvent from the eluted fractions is removed under reduced pressure to yield purified this compound.

Quantitative Data Summary

The efficiency of extraction and purification processes is critical for the viable production of this compound. The following tables summarize key quantitative data from various studies.

| Extraction Method | Solvent/Conditions | Yield | Purity | Reference |

| Initial Discovery | Not specified | 1.2 - 1.5% | Not specified | [1] |

| Maceration | 1% H₂SO₄ | 0.35% | 98% (HPLC) | [7] |

| Ultrasonic-Assisted | Various organic and inorganic solvents | 2.15 - 18.06 mg/g | Not specified | [3] |

| Purification Method | Resin/Technique | Recovery Rate | Reference |

| Macroporous Resin | XAD-8 | 92.02 ± 0.60% | [3] |

Analytical Methods for Quantification

Accurate quantification of this compound is essential for quality control and research. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique employed.

HPLC-PDA Protocol:

-

System: Reversed-phase HPLC with a Photodiode Array (PDA) detector.[3]

-

Column: InertSustain C18 analytical column.[3]

-

Detection Wavelength: 205 nm is preferred for higher sensitivity compared to the previously reported 282 nm, resulting in improved limits of detection (LOD) and quantification (LOQ).[3]

-

Sample Preparation: Extracts are filtered through a 0.45 μm membrane prior to injection.[4]

-

Structure Confirmation: The chemical structure of the isolated this compound is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Visualized Workflows and Pathways

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of this compound (l-THP)

References

- 1. Introduction to this compound [this compound.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Dopamine Receptor antagonist | Mechanism | Concentration [selleckchem.com]

- 6. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. doaj.org [doaj.org]

Rotundine's Interaction with Serotonin and Norepinephrine Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundine, also known as levo-tetrahydropalmatine (l-THP), is an isoquinoline alkaloid with a complex pharmacological profile that has garnered significant interest for its therapeutic potential, particularly in the realms of analgesia, sedation, and addiction treatment.[1][2][3] While its effects on the dopamine system are well-documented, its interaction with the serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE) systems contributes significantly to its overall mechanism of action. This technical guide provides an in-depth analysis of this compound's engagement with serotonergic and noradrenergic pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades. This compound exhibits antagonist activity at various serotonin and adrenergic receptors, thereby modulating key neurotransmitter systems involved in a wide range of physiological and pathological processes.[4][5] Understanding these interactions is crucial for the further development and targeted application of this multifaceted compound.

Interaction with the Serotonin System

This compound's interaction with the serotonin system is primarily characterized by its antagonist activity at multiple 5-HT receptor subtypes. This modulation of serotonergic neurotransmission is believed to contribute to its sedative and anxiolytic properties.[4][6]

Quantitative Analysis of Receptor Binding

Radioligand binding assays have been employed to determine the affinity of this compound for various serotonin receptors. The following table summarizes the available quantitative data.

| Receptor Subtype | K_i_ (nM) | IC_50_ (nM) | Species/Tissue | Reference(s) |

| 5-HT_1A_ | 340 | 374 | Human (recombinant) | [1][7] |

| 5-HT_1D_ | >50% inhibition at 10 µM | - | - | [5] |

| 5-HT_2_ | - | - | - | [6] |

| 5-HT_4_ | >50% inhibition at 10 µM | - | - | [5] |

| 5-HT_7_ | >50% inhibition at 10 µM | - | - | [5] |

Note: A definitive antagonist action has been primarily established for the 5-HT1A receptor. The interactions with other 5-HT receptor subtypes are based on broad screening assays and require further characterization.

Experimental Protocols

The binding affinity of this compound for serotonin receptors is typically determined using competitive radioligand binding assays. A general protocol involves the following steps:

-

Membrane Preparation: Membranes from cells expressing the specific human 5-HT receptor subtype or from homogenized brain tissue (e.g., rat hippocampus for 5-HT_1A_ receptors) are prepared.[8] This is achieved through homogenization in a buffered solution followed by centrifugation to isolate the membrane fraction.

-

Incubation: The prepared membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT_1A_ receptors) and varying concentrations of this compound. The incubation is carried out in a buffer solution at a specific temperature and for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC_50_ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The K_i_ (inhibitor constant) is then calculated from the IC_50_ value using the Cheng-Prusoff equation.[3]

The initial identification of this compound's interaction with a wide range of receptors, including 5-HT_1D_, 5-HT_4_, and 5-HT_7_, was conducted through a broad competitive binding assay panel, such as that offered by NovaScreen.[5] In this high-throughput screening approach, a fixed concentration of the test compound (l-THP at 10 µM) is incubated with a panel of over 70 different receptor preparations and their respective radioligands. A significant inhibition of radioligand binding (typically ≥50%) indicates a potential interaction that warrants further investigation.[5]

Signaling Pathways

The 5-HT_1A_ receptor is a G_i/o_-protein coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects. By acting as an antagonist, this compound blocks the binding of serotonin to the 5-HT_1A_ receptor, thereby preventing this inhibitory signaling cascade. This can lead to an increase in neuronal firing in certain brain regions where 5-HT_1A_ autoreceptors are present.

Interaction with the Norepinephrine System

This compound's interaction with the norepinephrine system is characterized by its binding to alpha-adrenergic receptors. The nature of this interaction, particularly concerning its effect on norepinephrine release, has been a subject of some debate in the literature.

Quantitative Analysis of Receptor Binding

The following table summarizes the available quantitative data for this compound's interaction with adrenergic receptors.

| Receptor Subtype | K_i_ (nM) | IC_50_ (nM) | Species/Tissue | Reference(s) |

| Alpha-1 Adrenergic | - | - | - | [1][9] |

| Alpha-1A Adrenergic | >50% inhibition at 10 µM | - | - | [5] |

| Alpha-2 Adrenergic | - | - | - | [1] |

| Alpha-2A Adrenergic | >50% inhibition at 10 µM | - | - | [5] |

Note: this compound is generally described as an alpha-1 adrenergic antagonist. Its interaction with alpha-2 adrenergic receptors is less clearly defined, with some evidence suggesting a lack of direct modulatory effect on autoreceptors.

Experimental Protocols

The experimental protocols for determining the binding affinity of this compound for adrenergic receptors are similar to those described for the serotonin receptors, employing radioligand binding assays and broad panel screenings.

To investigate the effects of this compound on neurotransmitter levels in the brain, in vivo microdialysis can be employed. This technique involves the following steps:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., the nucleus accumbens or prefrontal cortex).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate. Samples are collected at regular intervals before and after the administration of this compound.

-

Analysis: The concentration of norepinephrine in the dialysate is quantified using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.

Effects on Norepinephrine Levels and Signaling Pathways

There have been conflicting reports regarding this compound's effect on norepinephrine levels. While one source described it as a monoamine depletor, another study using the alpha-2 adrenergic receptor antagonist yohimbine suggested that this compound's analgesic effects are not mediated through alpha-2 autoreceptors, which are key regulators of norepinephrine release.[7] A microdialysis study found that l-THP slightly elevates extracellular dopamine on its own but potentiates the increase in dopamine caused by cocaine, suggesting a primary postsynaptic mechanism of action.[10] Direct and conclusive evidence from microdialysis studies focusing on norepinephrine release in response to this compound alone is still needed to fully resolve this.

Alpha-1 adrenergic receptors are G_q/11_-protein coupled receptors. Their activation by norepinephrine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction. As an antagonist, this compound blocks these downstream effects.

Summary and Future Directions

This compound's interaction with the serotonin and norepinephrine systems is complex and multifaceted. Its antagonist activity at 5-HT_1A_ and alpha-1 adrenergic receptors likely contributes significantly to its therapeutic effects. The available quantitative data provide a foundation for understanding its potency at these targets. However, further research is warranted to:

-

Clarify the precise nature of this compound's interaction with other 5-HT and adrenergic receptor subtypes, including determination of their respective K_i_ and IC_50_ values.

-

Resolve the conflicting reports on its effects on norepinephrine levels through direct in vivo microdialysis studies.

-

Elucidate the downstream consequences of these receptor interactions on intracellular signaling pathways and gene expression.

A more comprehensive understanding of this compound's pharmacology within the serotonergic and noradrenergic systems will be instrumental in optimizing its clinical use and in the development of novel therapeutics with improved target specificity and efficacy.

References

- 1. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Possible Interaction: Adrenergic Alpha-Agonists and Yohimbine - SUPP.AI by AI2 [supp.ai]

- 6. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Levo-tetrahydropalmatine inhibits cocaine's rewarding effects: experiments with self-administration and brain-stimulation reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of Levo-tetrahydropalmatine: A Technical Guide

Introduction

Levo-tetrahydropalmatine (l-THP) is a prominent isoquinoline alkaloid primarily extracted from plants of the Corydalis and Stephania genera.[1] For decades, it has been utilized in traditional Asian medicine for its analgesic, sedative, and hypnotic properties.[2] Emerging scientific evidence has illuminated its significant anti-inflammatory capabilities, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of l-THP, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Anti-inflammatory Mechanisms of l-THP

Levo-tetrahydropalmatine exerts its anti-inflammatory effects through the modulation of several key signaling pathways integral to the inflammatory response. These mechanisms have been elucidated through numerous in vitro and in vivo studies, highlighting l-THP's multifaceted approach to dampening inflammation.

The primary signaling cascades targeted by l-THP include:

-

NF-κB Signaling Pathway: A central regulator of inflammation, the nuclear factor-kappa B (NF-κB) pathway is a significant target of l-THP.[3][4]

-

MAPK Signaling Pathway: L-THP has been shown to inhibit the phosphorylation of key components of the mitogen-activated protein kinase (MAPK) pathway, including p38, JNK, and ERK.[3]

-

NLRP3 Inflammasome: The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, a multiprotein complex crucial for the processing of pro-inflammatory cytokines, is another key target.[5][6]

-

TRAF6/JNK Signaling Pathway: L-THP can suppress the TRAF6/JNK signaling pathway, which is involved in apoptosis and autophagy.[4][7]

Quantitative Data on the Anti-inflammatory Effects of l-THP

The following tables summarize the quantitative data from various studies, demonstrating the dose-dependent anti-inflammatory effects of l-THP in both in vitro and in vivo models.

Table 1: In Vitro Anti-inflammatory Effects of l-THP

| Cell Line | Inflammatory Stimulus | l-THP Concentration | Measured Inflammatory Markers | Observed Effect | Reference |

| RAW264.7 Macrophages | Not specified | Dose-dependent | Proinflammatory cytokines (TNF-α, IL-1α, IL-1β) | Decreased expression | [4] |

| THP-1 Cells | LPS | 0.75, 3, 12 µM (Parthenolide, a compound with similar effects) | IL-6, IL-1β, IL-8, IL-12p40, TNF-α, IL-18, NO | Significant reduction in a dose-dependent manner | [8] |

| Primary Microglia | Not specified | Not specified | Proinflammatory cytokine TNF-α | Reduction | [7] |

Table 2: In Vivo Anti-inflammatory Effects of l-THP

| Animal Model | Condition | l-THP Dosage and Administration | Measured Inflammatory Markers/Parameters | Observed Effect | Reference |

| Rats | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | 2.5, 5, and 10 mg/kg (i.p.) daily for 7 days | TNF-α, IL-1β in the spinal cord; glial cell activation | Dose-dependent reduction in allodynia and gait abnormalities; suppression of glial cell activation and inflammatory factors. | [9] |

| Mice | Complete Freund's Adjuvant (CFA) model | 1-4 mg/kg (i.p.) | Mechanical hyperalgesia | Dose-dependent antihyperalgesic effect. | [10] |

| Rats | Chronic Constrictive Injury (CCI) - Neuropathic Pain | Not specified | Clec7a, p-MAPK, p-NF-κB-p65, NLRP3, Caspase-1-p20 | Markedly reduced expression and phosphorylation. | [5] |

| Mice | Concanavalin A (ConA)-induced hepatitis | Not specified | IL-6, TNF-α | Reduced release of inflammatory factors. | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-inflammatory potential of l-THP.

In Vitro Model: LPS-Stimulated THP-1 Macrophages

The human monocytic cell line THP-1 is a widely used in vitro model to study macrophage-mediated inflammatory responses.

-

Cell Culture and Differentiation: THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To differentiate them into macrophage-like cells, they are treated with phorbol 12-myristate 13-acetate (PMA) for 48 hours.[11]

-

Induction of Inflammation: After differentiation, the cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.[11][12]

-

l-THP Treatment: Differentiated THP-1 cells are pre-treated with varying concentrations of l-THP for a specified period (e.g., 2 hours) before the addition of LPS.[11]

-

Measurement of Inflammatory Markers:

-

ELISA: The cell culture supernatant is collected to quantify the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using enzyme-linked immunosorbent assay (ELISA) kits.[8][11]

-

qRT-PCR: Total RNA is extracted from the cells to measure the mRNA expression levels of inflammatory genes using quantitative real-time polymerase chain reaction.

-

Western Blotting: Cell lysates are prepared to analyze the protein levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.[13]

-

In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model is used to induce a persistent inflammatory state and associated pain hypersensitivity in rodents.

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw induces a localized and sustained inflammatory response, characterized by edema, erythema, and hyperalgesia.[10]

-

l-THP Administration: l-THP is typically administered intraperitoneally (i.p.) at various doses (e.g., 1-10 mg/kg) at specific time points before or after CFA injection.[9][10]

-

Assessment of Inflammation and Pain:

-